molecular formula C24H23NO3S B12282517 Ac-D-Cys(Trt)-OH

Ac-D-Cys(Trt)-OH

Cat. No.: B12282517
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-JOCHJYFZSA-N
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Description

Ac-D-Cys(Trt)-OH, also known as N-acetyl-D-cysteine (Trityl), is a derivative of the amino acid cysteine. This compound is characterized by the presence of a trityl (Trt) protecting group attached to the thiol group of cysteine. The trityl group is commonly used in peptide synthesis to protect the thiol group from oxidation and other side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-D-Cys(Trt)-OH typically involves the following steps:

    Protection of the Thiol Group: The thiol group of D-cysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.

    Acetylation: The amino group of the protected cysteine is acetylated using acetic anhydride in the presence of a base such as pyridine. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-D-Cys(Trt)-OH undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The trityl protecting group can be removed under acidic conditions to expose the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Major Products Formed

    Oxidation: Formation of cystine (disulfide-linked cysteine).

    Reduction: Regeneration of the free thiol group.

    Deprotection: Free thiol group of D-cysteine.

Scientific Research Applications

Ac-D-Cys(Trt)-OH has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected cysteine derivative.

    Biology: Studied for its role in redox biology and as a precursor for glutathione synthesis.

    Medicine: Investigated for its potential therapeutic effects in oxidative stress-related diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Ac-D-Cys(Trt)-OH involves its ability to act as a precursor for cysteine, which is a key component of the antioxidant glutathione. The trityl group protects the thiol group during synthesis and can be removed to expose the active thiol group, which participates in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-cysteine (NAC): A similar compound but with the L-isomer of cysteine.

    S-methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.

Uniqueness

Ac-D-Cys(Trt)-OH is unique due to the presence of the trityl protecting group, which provides stability to the thiol group during synthetic processes. This makes it particularly useful in peptide synthesis where protection of functional groups is crucial.

Properties

Molecular Formula

C24H23NO3S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S)-2-acetamido-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1

InChI Key

KCVPASSMLHHOIF-JOCHJYFZSA-N

Isomeric SMILES

CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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